2-{[(3-nitrophenyl)methyl]sulfanyl}-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]-4,5-dihydro-1H-imidazole
Description
2-{[(3-nitrophenyl)methyl]sulfanyl}-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]-4,5-dihydro-1H-imidazole is a complex organic compound that features a unique combination of functional groups, including a nitrophenyl group, a sulfanyl group, a pyrrolidine sulfonyl group, and a dihydroimidazole ring
Properties
IUPAC Name |
[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O5S2/c26-20(17-6-8-19(9-7-17)32(29,30)23-11-1-2-12-23)24-13-10-22-21(24)31-15-16-4-3-5-18(14-16)25(27)28/h3-9,14H,1-2,10-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPUPQIDJQGZYPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN=C3SCC4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-nitrophenyl)methyl]sulfanyl}-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]-4,5-dihydro-1H-imidazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the 3-nitrophenylmethyl sulfanyl intermediate through a nucleophilic substitution reaction. This intermediate is then coupled with a benzoyl chloride derivative under basic conditions to form the benzoyl intermediate. Finally, the dihydroimidazole ring is introduced through a cyclization reaction involving an appropriate amine and a carbonyl compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
2-{[(3-nitrophenyl)methyl]sulfanyl}-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or iron powder in acidic conditions.
Substitution: The benzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas over palladium catalyst, iron powder in acidic conditions
Substitution: Amines, alcohols
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Amino derivative
Substitution: Substituted benzoyl derivatives
Scientific Research Applications
2-{[(3-nitrophenyl)methyl]sulfanyl}-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]-4,5-dihydro-1H-imidazole has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting bacterial infections and cancer.
Materials Science: The unique combination of functional groups makes this compound suitable for the development of advanced materials with specific electronic and optical properties.
Organic Synthesis: It can serve as a versatile intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-{[(3-nitrophenyl)methyl]sulfanyl}-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]-4,5-dihydro-1H-imidazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The nitrophenyl group can participate in electron transfer reactions, while the sulfanyl and sulfonyl groups can form strong interactions with protein active sites .
Comparison with Similar Compounds
Similar Compounds
- **2-{[(3-nitrophenyl)methyl]sulfanyl}-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]-4,5-dihydro-1H-imidazole
- N-(2′-nitrophenyl)pyrrolidine-2-carboxamides
- 4-Benzoyl-phenoxy-acetic acid ethyl esters
Uniqueness
2-{[(3-nitrophenyl)methyl]sulfanyl}-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]-4,5-dihydro-1H-imidazole is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a nitrophenyl group and a pyrrolidine sulfonyl group allows for diverse interactions with biological targets and materials, making it a valuable compound for various applications .
Biological Activity
The compound 2-{[(3-nitrophenyl)methyl]sulfanyl}-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]-4,5-dihydro-1H-imidazole is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound is characterized by the presence of a nitrophenyl group and a pyrrolidine sulfonamide moiety, which are known to influence biological activity. The imidazole ring contributes to the compound's interaction with biological targets, particularly in enzyme inhibition and receptor binding.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The imidazole moiety is often associated with enzyme inhibition, particularly in pathways involving farnesyltransferase (FT) and cyclooxygenase (COX) enzymes. Studies have shown that similar compounds exhibit significant inhibitory effects on these enzymes, suggesting a potential for anti-inflammatory and anticancer activities .
- Receptor Binding : The nitrophenyl and pyrrolidine groups may facilitate binding to specific receptors involved in cellular signaling pathways, influencing processes such as cell proliferation and apoptosis.
In Vitro Studies
Recent studies have evaluated the compound's efficacy in vitro:
- Anti-inflammatory Activity : In assays measuring COX-2 inhibition, compounds structurally related to this imidazole derivative have shown IC50 values ranging from 0.02 to 0.04 μM, indicating strong anti-inflammatory potential . The presence of the nitrophenyl group enhances this activity.
- Antitumor Activity : Analogous compounds have demonstrated significant antitumor effects in various cancer cell lines, with some showing IC50 values as low as 24 nM against FT . This suggests that the compound may also possess anticancer properties.
Case Studies
- Study on COX Inhibition :
- Antitumor Efficacy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
